![molecular formula C14H16ClN B1607829 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride CAS No. 1049745-38-1](/img/structure/B1607829.png)
3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride typically involves the reaction of 3’,4’-dimethylbiphenyl-2-ylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Organic Electronics
Dye Sensitized Solar Cells (DSSCs)
In the realm of organic electronics, 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride has potential applications in dye-sensitized solar cells (DSSCs). Organic compounds like this can serve as dyes that absorb sunlight and convert it into electrical energy. Their ability to form stable films and their tunable electronic properties make them suitable candidates for enhancing the efficiency of solar cells .
Liquid Crystals
The compound may also find applications in liquid crystal technologies, which are crucial for display technologies. The structural characteristics of biphenylamines contribute to their effectiveness as liquid crystal materials, which can be manipulated to control light and display information on screens .
Materials Science
Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronic devices. The incorporation of such amine compounds can enhance the conductivity and stability of polymer matrices, leading to improved performance in electronic applications .
Fluorescent Dyes
The compound's fluorescent properties make it a candidate for use in fluorescent dyes, which are employed in various imaging and labeling techniques in biological research. The ability to emit light upon excitation makes these compounds valuable for visualizing cellular processes and structures in microscopy .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbiphenyl: Similar structure but lacks the amine group.
3,4-Dimethylphenylamine: Similar structure but lacks the biphenyl moiety.
2-Aminobiphenyl: Similar structure but lacks the dimethyl groups.
Uniqueness
3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride is unique due to the presence of both dimethyl groups and the biphenyl structure, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Biological Activity
3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16ClN
- Molecular Weight : 233.73 g/mol
- CAS Number : 1049745-38-1
The compound features a biphenyl structure with two methyl groups at the 3' and 4' positions, along with an amine functional group, which enhances its reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through interactions with proteins and enzymes. The compound can alter enzyme activities by binding to specific sites, which may lead to changes in metabolic pathways or cellular signaling processes. The exact molecular targets can vary based on the experimental context.
Applications in Research
This compound is utilized in various scientific fields, including:
- Biochemistry : Studied for its role in protein interactions and enzyme activity modulation.
- Pharmacology : Investigated as a potential precursor for drug development due to its biological properties.
- Toxicology : Evaluated for its safety profile and potential toxic effects in animal studies.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,4-Dimethylbiphenyl | Lacks amine group | Limited biological studies |
3,4-Dimethylphenylamine | Lacks biphenyl moiety | Less explored in enzyme interaction |
2-Aminobiphenyl | Lacks dimethyl groups | Associated with carcinogenic properties |
This compound is unique due to its specific structural features that confer distinct chemical properties, making it particularly useful in specialized research applications.
In Vitro Studies
Recent computational studies have highlighted the importance of molecular modeling in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. These models help identify potential metabolic pathways and interactions with key enzymes .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAVUEGSQXAONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374385 | |
Record name | 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049745-38-1 | |
Record name | 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1049745-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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